molecular formula C21H27N5O B2450675 3-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine CAS No. 2380070-32-4

3-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine

Cat. No. B2450675
CAS RN: 2380070-32-4
M. Wt: 365.481
InChI Key: NLRSKLYOUJYGAR-UHFFFAOYSA-N
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Description

3-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine is a novel heterocyclic compound . Its chemical structure comprises a pyridazine core substituted with a piperidine moiety, a cyclobutylpyrimidine group, and a methoxy substituent. The compound’s systematic name reflects these substituents. It is synthesized through a straightforward route involving piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .


Synthesis Analysis

The synthetic pathway for this compound involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene, followed by halogenation. The target product is obtained with moderate to high yields in relatively short reaction times. Confirmation of the synthesized compound’s structure is achieved through 1H and 13C NMR and mass spectra .


Molecular Structure Analysis

The molecular structure of 3-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine can be visualized using computational methods. The arrangement of atoms, bond lengths, and angles can be studied through quantum mechanical calculations. Additionally, the natural bond orbital (NBO) analysis provides insights into the stability of specific interactions within the molecule .

properties

IUPAC Name

3-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-2-16(3-1)19-12-20(23-14-22-19)26-10-8-15(9-11-26)13-27-21-7-6-18(24-25-21)17-4-5-17/h6-7,12,14-17H,1-5,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRSKLYOUJYGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCC(CC3)COC4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutyl-6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine

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